1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
3H-imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-1-8-2-5-6(4)10-3-9-5;/h1-3H,(H,9,10)(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAPVDJOBWQVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=N1)NC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[4,5-c]pyridine core. The carboxylic acid group is then introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation, alkylation, or acylation can occur at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, alkyl halides for alkylation under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced imidazo[4,5-c]pyridine derivatives, and various substituted imidazo[4,5-c]pyridine compounds.
Scientific Research Applications
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride finds extensive use in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor agonists/antagonists due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic applications, including antiviral, antibacterial, and anticancer agents.
Industry: Used in the development of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The imidazo[4,5-c]pyridine core can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. Pathways involved often include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Key Observations :
- Positional Isomerism : The [4,5-c] vs. [4,5-b] imidazo-pyridine isomers (e.g., vs. 7) exhibit distinct electronic environments due to nitrogen placement, altering binding affinities in drug-target interactions .
- Substituent Effects : Trifluoromethyl groups (e.g., ) increase lipophilicity (LogP ↑) and metabolic resistance, while carboxylic acid groups enhance aqueous solubility, especially as hydrochloride salts .
- Halogenation : Chloro/fluoro substituents () improve target selectivity in kinase inhibitors but may reduce solubility .
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles of Selected Analogs
Key Findings :
- Halogenated analogs () show potent antibacterial activity but require formulation optimization due to poor solubility .
Biological Activity
1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazopyridine family, which is known for its structural similarities to purine bases, allowing for significant interactions with various biological macromolecules such as DNA, RNA, and proteins. The following sections detail the biological activities of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been identified as an inhibitor of several key enzymes involved in cellular processes. For instance, it inhibits cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Studies have shown IC50 values for COX-2 inhibition around 23.8 μM, indicating potential anti-inflammatory properties .
- Kinase Inhibition : It also exhibits selective inhibition of certain kinases, which are vital in cancer biology. This selectivity can lead to reduced proliferation of cancer cells by downregulating oncogenes while upregulating tumor suppressor genes.
- Oxidative Stress Response : The compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby reducing oxidative damage in cells.
Biological Activity Data Table
Case Studies
Several studies highlight the biological activity and therapeutic potential of this compound:
- Anti-Cancer Studies : In a study involving HCT116 human colon carcinoma cells, derivatives of imidazo[4,5-c]pyridine were shown to inhibit cell growth effectively. The compounds demonstrated IC50 values similar to established chemotherapeutics, indicating their potential as anticancer agents .
- Inflammation Models : Experimental models assessing inflammation indicated that the compound significantly reduced edema in carrageenan-induced paw edema tests in rats. This suggests a robust anti-inflammatory effect comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Oxidative Stress Reduction : Research has shown that treatment with this compound leads to a marked decrease in markers of oxidative stress in cellular models, supporting its role as a protective agent against cellular damage.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride?
- Methodological Answer : The compound can be synthesized via coupling reactions using 1H-imidazo[4,5-b]pyridine-7-carboxylic acid and amines in the presence of HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) and DIPEA (diisopropylethylamine) in DMF. Post-reaction, the mixture is quenched with sodium bicarbonate, extracted with EtOAc, and purified via silica gel chromatography (50% EtOAc/hexane, Rf = 0.25) . Alternative routes involve bis(2-oxo-3-oxazolidinyl)phosphinic chloride as a coupling agent in dichloromethane, followed by silica gel purification .
Q. How can solubility challenges of the free base form be addressed in biological assays?
- Methodological Answer : The hydrochloride salt form (e.g., this compound) is preferred for aqueous solubility enhancement. For in vitro studies, dissolution in DMSO (≤1% v/v) followed by dilution in PBS (pH 7.4) is recommended to avoid precipitation .
Q. What analytical techniques are critical for structural validation?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and confirm bicyclic structure (e.g., imidazo[4,5-c]pyridine core) .
- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI+) validates molecular weight (e.g., observed [M+1] at 263.1 for a derivative) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do substituents at the 2-position (e.g., trifluoromethyl) influence bioactivity?
- Methodological Answer : Substituents like trifluoromethyl enhance metabolic stability and binding affinity. For example, 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid derivatives show improved TLR7/8 modulation. Comparative SAR studies involve synthesizing analogs via Suzuki-Miyaura coupling or nucleophilic substitution, followed by SPR (surface plasmon resonance) to assess target binding .
Q. What strategies resolve contradictions in reported reaction yields for imidazo[4,5-c]pyridine derivatives?
- Methodological Answer : Yield discrepancies often arise from solvent purity or reagent ratios. Systematic optimization includes:
- Solvent Screening : DMF vs. dichloromethane for coupling efficiency .
- Catalyst Loading : HATU (1.2–1.5 equiv) vs. EDC (1.1 equiv) impacts amide bond formation .
- Temperature Control : Room temperature vs. 40°C for cyclization steps .
- Validation : DOE (design of experiments) with LC-MS monitoring identifies critical parameters .
Q. How can computational modeling predict interaction mechanisms with kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The carboxylic acid group forms hydrogen bonds with Lys745, while the imidazo ring π-stacks with Phe723 .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
